3-Iodo-2-(methylthio)thiophene
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Overview
Description
3-Iodo-2-(methylthio)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylthio)thiophene can be achieved through several methods. One common approach involves the iodination of 2-(methylthio)thiophene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes, typically under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl and alkyne-substituted thiophenes.
Scientific Research Applications
3-Iodo-2-(methylthio)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Explored for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(methylthio)thiophene varies depending on its application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
In Material Science: Contributes to the electronic properties of materials, enhancing their conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-(methylthio)thiophene: Similar structure but different substitution pattern.
3-Bromo-2-(methylthio)thiophene: Bromine instead of iodine, leading to different reactivity.
2-(Methylthio)thiophene: Lacks the iodine atom, resulting in lower reactivity.
Uniqueness
3-Iodo-2-(methylthio)thiophene is unique due to the presence of both iodine and a methylthio group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C5H5IS2 |
---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
3-iodo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H5IS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
InChI Key |
WYVNPVSQIIXUBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CS1)I |
Origin of Product |
United States |
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